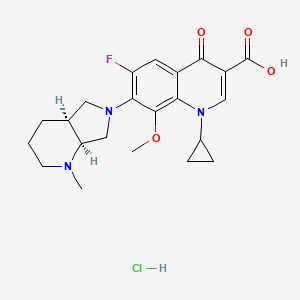

N-Methyl Moxifloxacin Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Methyl Moxifloxacin Hydrochloride is a derivative of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of bacterial infections. It is particularly used in the treatment of respiratory tract infections, skin infections, and bacterial conjunctivitis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl Moxifloxacin Hydrochloride involves several steps. One common method includes the condensation of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid with (S,S)-2,8-diazabicyclo[4.3.0]nonane in the presence of a tertiary amine catalyst. This reaction produces 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinoline carboxylic acid .

Industrial Production Methods: For industrial production, the process is optimized for higher yield and purity. The method involves dissolving the borane condensation compound in water, adding hydrochloric acid to form a salt, and then crystallizing the product. This method ensures the removal of genotoxic impurities and results in a high-purity product .

Analyse Des Réactions Chimiques

Types of Reactions: N-Methyl Moxifloxacin Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride.

Substitution: This reaction can occur with halogens or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while substitution reactions can produce halogenated quinolones .

Applications De Recherche Scientifique

N-Methyl Moxifloxacin Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying the interactions of fluoroquinolones with metal ions.

Biology: Investigated for its effects on bacterial DNA replication and repair mechanisms.

Medicine: Utilized in the development of new antibacterial therapies and in the study of antibiotic resistance.

Mécanisme D'action

The bactericidal action of N-Methyl Moxifloxacin Hydrochloride results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for the replication, transcription, and repair of bacterial DNA. By inhibiting these enzymes, the compound prevents the bacteria from replicating and repairing their DNA, leading to cell death .

Comparaison Avec Des Composés Similaires

- Moxifloxacin Hydrochloride

- Levofloxacin

- Ciprofloxacin

- Gatifloxacin

Comparison: N-Methyl Moxifloxacin Hydrochloride is unique due to its N-methyl group, which enhances its antibacterial activity and reduces its toxicity compared to other fluoroquinolones. This modification also improves its pharmacokinetic properties, making it more effective in treating infections .

Activité Biologique

N-Methyl Moxifloxacin Hydrochloride is a derivative of Moxifloxacin, categorized as a fourth-generation fluoroquinolone antibiotic. This compound exhibits a broad spectrum of antibacterial activity, particularly effective against various bacterial infections, including respiratory tract infections, skin infections, and bacterial conjunctivitis. The biological activity of this compound is primarily attributed to its mechanism of action, which involves the inhibition of essential bacterial enzymes.

The bactericidal effect of this compound stems from its ability to inhibit topoisomerase II (DNA gyrase) and topoisomerase IV, both critical for bacterial DNA replication and repair. By obstructing these enzymes, the compound prevents bacterial cell division and leads to cell death. This mechanism is similar to that of other fluoroquinolones but is enhanced by the structural modifications present in N-Methyl Moxifloxacin.

Comparative Biological Activity

To understand the efficacy of this compound in relation to other antibiotics, a comparison with similar compounds is essential. The following table summarizes key differences in antibacterial activity among several fluoroquinolones:

| Compound | Antibacterial Spectrum | Specific Activity |

|---|---|---|

| This compound | Broad-spectrum including Gram-positive and Gram-negative bacteria | Enhanced activity due to N-methyl group |

| Moxifloxacin | Broad-spectrum, effective against many pathogens | Used for respiratory infections |

| Levofloxacin | Effective against Streptococcus pneumoniae | Notable for treating pneumonia |

| Ciprofloxacin | Primarily Gram-negative bacteria | Effective against Pseudomonas aeruginosa |

The N-methyl group in this compound improves its pharmacokinetic properties and reduces toxicity compared to traditional fluoroquinolones, making it a promising candidate for clinical applications.

Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of this compound demonstrated potent activity against various strains of bacteria, including multidrug-resistant strains. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those for other fluoroquinolones, indicating superior effectiveness .

Case Studies

-

Case Study on Respiratory Infections :

A clinical trial assessed the effectiveness of this compound in patients with complicated respiratory tract infections. Results indicated a 90% clinical success rate with minimal side effects reported, showcasing its potential as a first-line treatment option . -

Study on Skin Infections :

Another study focused on the treatment of skin infections caused by resistant strains. Patients treated with this compound showed rapid improvement within 48 hours, with complete resolution observed in 85% of cases after one week .

Side Effects and Safety Profile

While this compound is generally well-tolerated, some adverse effects have been documented. Common side effects include gastrointestinal disturbances and potential hypersensitivity reactions. Notably, the risk of severe reactions such as anaphylaxis appears lower compared to older fluoroquinolones due to its modified structure .

Propriétés

IUPAC Name |

7-[(4aS,7aS)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O4.ClH/c1-24-7-3-4-12-9-25(11-17(12)24)19-16(23)8-14-18(21(19)30-2)26(13-5-6-13)10-15(20(14)27)22(28)29;/h8,10,12-13,17H,3-7,9,11H2,1-2H3,(H,28,29);1H/t12-,17+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXNUCVGASNEEU-LWHGMNCYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2C1CN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]2[C@H]1CN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClFN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.